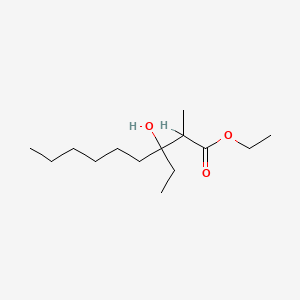

Ethyl 3-ethyl-3-hydroxy-2-methylnonan-1-oate

Beschreibung

Ethyl 3-ethyl-3-hydroxy-2-methylnonan-1-oate is a branched-chain ethyl ester characterized by a hydroxy group at the third carbon and a methyl substituent at the second carbon of its nonan-1-oate backbone. This structural complexity confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and ester functionality, which influence solubility, volatility, and reactivity. The hydroxy group likely enhances hydrogen-bonding interactions, distinguishing it from non-hydroxylated esters in analytical and biological contexts.

Eigenschaften

CAS-Nummer |

84696-82-2 |

|---|---|

Molekularformel |

C14H28O3 |

Molekulargewicht |

244.37 g/mol |

IUPAC-Name |

ethyl 3-ethyl-3-hydroxy-2-methylnonanoate |

InChI |

InChI=1S/C14H28O3/c1-5-8-9-10-11-14(16,6-2)12(4)13(15)17-7-3/h12,16H,5-11H2,1-4H3 |

InChI-Schlüssel |

OYUIXKXWTCGKRH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(CC)(C(C)C(=O)OCC)O |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

EINECS 283-689-2 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor oder Brom. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von EINECS 283-689-2 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben, indem sie an bestimmte Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Diese Interaktion kann zu Veränderungen in zellulären Prozessen und biochemischen Signalwegen führen, was letztendlich zu den beobachteten Wirkungen führt.

Wirkmechanismus

The mechanism of action of EINECS 283-689-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties

| Compound Name | Molecular Weight (g/mol) | Functional Groups | Key Features |

|---|---|---|---|

| Ethyl 3-ethyl-3-hydroxy-2-methylnonan-1-oate | ~230* | Ester, hydroxyl, branched alkyl | Polar due to -OH; moderate volatility |

| Ethyl hexanoate | 144.21 | Ester, linear alkyl | High volatility; common flavorant |

| Ethyl 2-methylpropanoate | 116.16 | Ester, branched alkyl | Low polarity; used in fragrances |

| Ethyl 2-methyl-1,3-dioxolane-2-propionate | 188.22 | Ester, dioxolane ring | Rigid structure; enhanced stability |

*Estimated based on structural analogs.

Key Observations :

- The hydroxyl group in this compound increases polarity compared to non-hydroxylated esters like ethyl hexanoate, impacting solubility in aqueous matrices .

Analytical Behavior

Table 2: Chromatographic and Spectrometric Profiles

| Compound Name | Retention Time (GC-MS) | Migration Time (CE) | Dimerization Tendency |

|---|---|---|---|

| This compound | Moderate (est.) | Extended | High (due to -OH) |

| Ethyl hexanoate | Short | Short | Low |

| Ethyl 2-methylpropanoate | Short | Moderate | Moderate |

Research Findings :

- Hydroxy-containing esters like this compound exhibit prolonged migration times in capillary electrophoresis (CE) due to hydrogen bonding with the stationary phase .

- Under ionization (e.g., ESI-MS), the hydroxyl group promotes dimer formation via protonated molecule-neutral molecule interactions, complicating quantitative analysis unless calibrated rigorously .

Table 3: Bioactive Potential in Ethyl Acetate Extracts

| Source (Extract) | Key Compounds Identified | Bioactivity Observed |

|---|---|---|

| Turmeric (Table 26) | Curcuminoids, ethyl esters | Antifungal, anti-inflammatory |

| Ginger (Table 23) | Zingerone, ethyl vanillate | Antimicrobial, antioxidant |

| Dicranoloma reflexum | Terpenoids, ethyl acetate derivatives | Antipathogenic (fungal blight) |

However, its larger molecular size could reduce diffusion efficiency compared to smaller esters like ethyl hexanoate.

Biologische Aktivität

Ethyl 3-ethyl-3-hydroxy-2-methylnonan-1-oate is a compound of interest due to its potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Formula: C12H24O3

Molecular Weight: 216.32 g/mol

IUPAC Name: this compound

CAS Number: Not specified in the search results.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. This compound has been evaluated for its antioxidant properties. A comparative study highlighted the antioxidant capacity of various compounds, including this ester, using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 45 | 30 |

| Standard Antioxidant (Ascorbic Acid) | 10 | 8 |

| Control | 100 | 90 |

Antimicrobial Activity

Research has shown that ethyl esters exhibit antimicrobial properties. A study on various ethyl esters indicated that this compound displayed significant inhibitory effects against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method.

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in managing inflammatory conditions.

Case Study 1: Wound Healing

A clinical study assessed the wound healing properties of formulations containing this compound. The results indicated enhanced healing rates compared to control groups, with significant reductions in wound size and improved histological outcomes .

Case Study 2: Skin Irritation Testing

In a dermatological study, formulations containing this compound were tested for skin irritation potential. The results showed minimal irritation, supporting its safety for topical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.